
2-Benzothiazolemethanol,alpha-ethenyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolemethanol,alpha-ethenyl-(9CI) is a chemical compound with the molecular formula C10H9NOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolemethanol,alpha-ethenyl-(9CI) typically involves the reaction of benzothiazole with appropriate reagents to introduce the methanol and ethenyl groups. One common method involves the use of Grignard reagents, where benzothiazole is reacted with a Grignard reagent followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of 2-Benzothiazolemethanol,alpha-ethenyl-(9CI) often involves large-scale chemical reactions under controlled conditions. The process may include steps such as purification, crystallization, and distillation to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolemethanol,alpha-ethenyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other derivatives .
Scientific Research Applications
2-Benzothiazolemethanol,alpha-ethenyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Benzothiazolemethanol,alpha-ethenyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzothiazoleethanol,beta-ethenyl-alpha-methyl-(9CI)
- 2-Benzothiazolemethanol,alpha-methyl-(9CI)
- 2-Benzothiazolemethanol,alpha-ethyl-(9CI)
Uniqueness
2-Benzothiazolemethanol,alpha-ethenyl-(9CI) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethenyl group, in particular, allows for unique reactivity and interactions compared to other similar compounds .
Properties
CAS No. |
181048-91-9 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.248 |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H9NOS/c1-2-8(12)10-11-7-5-3-4-6-9(7)13-10/h2-6,8,12H,1H2 |
InChI Key |
INZBFOAXCOWCQO-UHFFFAOYSA-N |
SMILES |
C=CC(C1=NC2=CC=CC=C2S1)O |
Synonyms |
2-Benzothiazolemethanol,alpha-ethenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-Cyanophenyl)ethyl]acetamide](/img/structure/B575234.png)
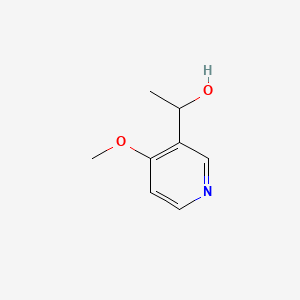

![3-[(Triethylsilyl)(trimethylsilyl)methyl]pyridine](/img/structure/B575241.png)

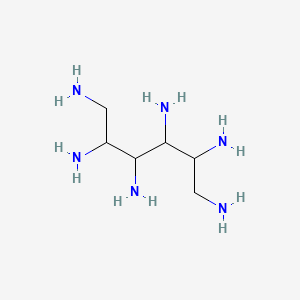

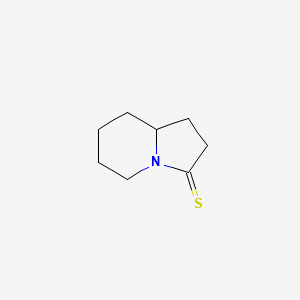
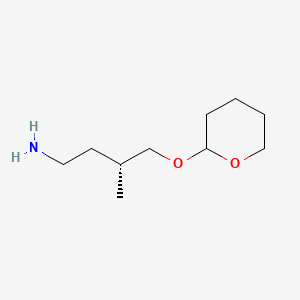
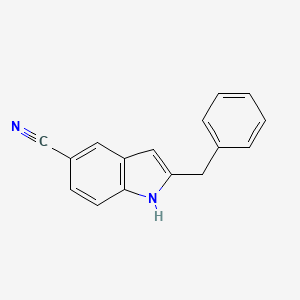
![6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile](/img/structure/B575253.png)
